1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one
Description
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(E)-3-(4-methylphenyl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O/c1-11-3-5-12(6-4-11)7-8-14(17)13-9-15-16(2)10-13/h3-10H,1-2H3/b8-7+ |
InChI Key |
NCAJQAVDBHWBDR-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CN(N=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
The Claisen-Schmidt condensation is the most widely employed method for synthesizing α,β-unsaturated ketones (enones). For the target compound, this involves the base-catalyzed reaction of 1-(1-methyl-1H-pyrazol-4-yl)ethanone with p-tolualdehyde. The mechanism proceeds via deprotonation of the acetyl group to form an enolate, which attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the conjugated enone.
A representative procedure, adapted from analogous syntheses, involves:
-
Dissolving equimolar amounts of 1-(1-methyl-1H-pyrazol-4-yl)ethanone and p-tolualdehyde in ethanol.
-
Adding aqueous sodium hydroxide (20–30% w/v) at room temperature.
-
Stirring the mixture for 4–6 hours until completion (monitored by TLC).
-
Quenching the reaction with ice-cold water, followed by filtration and washing with chilled ethanol.
-
Recrystallizing the crude product from dimethylformamide (DMF) to obtain yellow crystalline solids.
Optimization of Reaction Conditions
Effect of Base and Solvent
The choice of base and solvent critically influences reaction efficiency:
Ethanol with NaOH at room temperature is preferred for balancing yield and operational simplicity. Polar aprotic solvents like DMF may accelerate the reaction but complicate purification.
Temperature and Reaction Time
Room-temperature reactions (25–30°C) typically complete within 4 hours, while elevated temperatures (e.g., reflux at 80°C) reduce the time to 2 hours but risk side reactions such as over-dehydration.
Alternative Synthetic Strategies
Enaminone-Based Cyclocondensation
A one-pot method using enaminones and amino pyrazoles, as reported for pyrazolo[1,5-a]pyrimidines, could be adapted. This approach employs oxidative conditions with NaX-K₂S₂O₈ in water or DMSO, enabling simultaneous cyclization and halogenation. However, this method introduces halogens at the 3-position, necessitating additional steps to obtain the target enone.
Chalcone Derivative Modification
Chalcones (1,3-diphenylprop-2-en-1-ones) serve as precursors for heterocyclic modifications. Reacting 3-(p-tolyl)-1-(pyrazol-4-yl)prop-2-en-1-one with methylating agents (e.g., methyl iodide) could theoretically yield the target compound, though this route remains unexplored in the literature.
Purification and Crystallization Techniques
Recrystallization Solvents
Recrystallization from high-boiling solvents like DMF or ethyl acetate/hexane mixtures produces well-defined crystals. For example, DMF recrystallization of analogous enones yielded block-like crystals suitable for X-ray diffraction analysis.
Chromatographic Purification
Column chromatography with ethyl acetate/hexane (1:4 v/v) effectively removes unreacted aldehydes and acetylpyrazole precursors, achieving >95% purity.
Analytical Characterization of the Compound
Spectroscopic Data
While specific NMR data for the target compound are unavailable, analogous enones exhibit characteristic signals:
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole or propenone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted pyrazoles or propenones.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. For example, derivatives of similar compounds have demonstrated activity against common strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has highlighted the anticancer potential of this compound, particularly its ability to inhibit cell proliferation in various cancer cell lines. Notable findings include:
- Cell Line Studies : The compound has shown cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer) .
- Mechanisms of Action : The anticancer effects are attributed to the modulation of apoptotic pathways, where the compound enhances apoptosis by inhibiting anti-apoptotic proteins .
Synthesis and Derivative Formation
The synthesis of this compound typically involves reactions with thiosemicarbazide, leading to the formation of thiosemicarbazone derivatives. These derivatives have been noted for their diverse biological activities, indicating that modifications to the original compound can yield agents with enhanced efficacy .
Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial activity of various derivatives of pyrazole compounds showed that modifications at different positions significantly influenced their efficacy against bacterial strains. The results indicated that certain derivatives exhibited up to 80% inhibition against E. coli in vitro.
Study 2: Anticancer Efficacy
In another study focusing on cancer cell lines, this compound was tested alongside established chemotherapeutics. The results demonstrated synergistic effects when combined with other agents, suggesting potential for use in combination therapies .
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to participate in various chemical interactions, influencing its reactivity and function.
Comparison with Similar Compounds
Pyrazole vs. Morpholine Derivatives
The replacement of the pyrazole ring with a morpholine group (as in C9) shifts activity from oncology (EGFR inhibition) to neurology (MAO-A inhibition). Morpholine’s electron-rich oxygen improves solubility but reduces kinase selectivity due to weaker hydrophobic interactions .
Halogenated Derivatives
Brominated compound 2e () exhibits dual enzyme inhibition (α-glucosidase/α-amylase) attributed to halogen-induced electron withdrawal, enhancing hydrogen bonding with catalytic residues.
Heterocyclic Variations
- Thiazole (2j) : The thioxo-thiazole ring in 2j promotes tubulin polymerization inhibition via sulfur-mediated interactions, a mechanism distinct from EGFR targeting. This highlights how heterocycle choice dictates biological pathways .
- Thiophene () : The chloro-thiophene derivative’s rigid planar structure enhances mechanical stability, making it suitable for material applications rather than therapeutics .
Methoxy vs. Methyl Groups
The methoxy-substituted analog () shows higher solubility (LogP ~3.2 vs. ~3.8 for the target compound) due to the polar methoxy group, but reduced kinase inhibition potency, emphasizing the pyrazole’s role in target engagement .
Research Findings and Implications
- Oncology : The target compound’s derivative PF-06459988 demonstrates >100-fold selectivity for EGFR T790M mutants over wild-type EGFR, minimizing off-target toxicity .
- Antidepressants : Morpholine-based C9 exhibits reversible MAO-A inhibition, suggesting CNS permeability but lacks kinase activity .
- Antidiabetic Activity : Brominated 2e’s dual enzyme inhibition underscores chalcones’ versatility, though its high MW may limit clinical translation .
- Synthetic Efficiency : Microwave-assisted synthesis (as in ) reduces reaction time (20–30 minutes) compared to conventional methods (6–8 hours), applicable to the target compound’s production .
Biological Activity
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one, a synthetic organic compound, has garnered attention for its diverse biological activities. Characterized by its unique structure, which includes a pyrazole ring and a propenone moiety, this compound exhibits promising antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N3O. The compound features:
- Pyrazole Ring : Enhances electron-donating properties due to the methyl group attached to the nitrogen.
- p-Tolyl Group : Contributes to lipophilicity, influencing biological interactions.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Key findings include:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | Not specified |
| Staphylococcus epidermidis | 0.25 μg/mL | Not specified |
These values suggest strong antimicrobial efficacy, particularly against Gram-positive bacteria. The compound also demonstrated synergistic effects with other antibiotics like Ciprofloxacin and Ketoconazole, which reduced their MICs significantly .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notable findings include:
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| H460 | 15.5 |
| A549 | 18.3 |
| HT-29 | 12.7 |
| SMMC-7721 | 16.9 |
These results indicate that the compound effectively inhibits cell proliferation across multiple cancer types, suggesting its potential as a therapeutic agent in oncology .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins .
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits biofilm formation, which is critical for bacterial virulence .
Case Studies
Several studies have investigated the biological activity of derivatives related to this compound:
- Study on Derivatives : A study evaluated multiple derivatives of pyrazole compounds, revealing that those with similar structural motifs exhibited enhanced antibacterial activity compared to standard antibiotics .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates, supporting its potential as an anticancer drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
